N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-(2-(Dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The phenyl ring at the N-terminal is further functionalized with a dimethylamino-oxoethyl group.
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carbodiimide-mediated coupling reactions, common strategies for triazole-carboxamide derivatives . Its design aligns with medicinal chemistry principles aimed at optimizing bioavailability and target engagement.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(2)13(20)8-10-4-6-11(7-5-10)15-14(21)12-9-19(3)17-16-12/h4-7,9H,8H2,1-3H3,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXASITAWOAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such asN,N-Dimethylamino derivatives, are known to interact with various receptors
Mode of Action
It’s known that tertiary aliphatic amines, like theN,N-dimethylamino group in this compound, can be biotransformed into tertiary amine oxides, which could potentially influence its interaction with its targets.
Biochemical Pathways
It’s known that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation. Phase II metabolic reactions, including glucuronide or sulfate conjugate formation, can also be expected.
Pharmacokinetics
The pharmacokinetics of similar compounds often involve metabolic reactions such as n-dealkylation and n-oxidation. These reactions can significantly impact the bioavailability of the compound.
Biological Activity
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the dimethylamino group and the carboxamide functional group contributes to its solubility and potential interactions with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer properties of triazole derivatives, including this compound. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (human colon cancer) and MDA-MB-231 (breast cancer) cells. IC50 values ranged from 5 to 20 µM depending on the cell line and treatment duration .
- Mechanism of Action : Research indicates that the compound induces apoptosis through the mitochondrial pathway. It was observed that treatment led to increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, suggesting a mechanism involving oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored:
- Inhibition of Bacterial Growth : Studies reported that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for certain strains .
Study 1: Anticancer Efficacy in HCT116 Cells
A recent study evaluated the effects of the compound on HCT116 cells. The results indicated:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 60 |
| 20 | 30 |
The study concluded that the compound effectively reduced cell viability in a dose-dependent manner, confirming its potential as an anticancer agent .
Study 2: Antimicrobial Activity Against Staphylococcus aureus
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus:
| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 5 | 12 |
| 10 | 20 |
| 20 | 30 |
The results demonstrated a clear dose-dependent increase in antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Substituent Effects
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide () Key Differences: Replaces the dimethylamino-oxoethylphenyl group with a 4-methylphenylamino-thienylmethyl moiety.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () Key Differences: Substitutes the phenyl ring with ethoxy and methoxy groups instead of dimethylamino-oxoethyl.
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ()
- Key Differences : Incorporates a coumarin scaffold fused to the triazole-carboxamide.
- Implications : The extended aromatic system may enhance fluorescence properties for imaging applications but introduces steric bulk, possibly limiting target compatibility .
Pharmacological and Physicochemical Properties
Critical Analysis of Research Findings
- Advantages of Target Compound: The dimethylamino-oxoethyl group balances solubility and target binding, a feature absent in analogues with purely hydrophobic substituents (e.g., ). Its synthesis is streamlined compared to coumarin hybrids (), which require multistep protocols .
- Limitations: Lack of explicit pharmacological data in the provided evidence restricts direct activity comparisons. For instance, and describe compounds with fluorophenyl and amino-oxo groups but omit potency metrics .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition remains the gold standard for 1,2,3-triazole synthesis. A modified procedure from achieves regioselective 1,4-disubstitution:
Reaction Conditions :
- Azide: Methyl azide (generated in situ from NaN₃ and methyl iodide)
- Alkyne: Propiolic acid
- Catalyst: CuI (10 mol%) in H₂O/THF (3:1)
- Temperature: 70°C, 12 h
Yield : 78% after recrystallization (ethanol/water).
Mechanistic Insight :
The Cu(I) catalyst coordinates to the alkyne, lowering activation energy and enforcing regioselectivity via transition-state stabilization.
Metal-Free Triazole Synthesis
For acid-sensitive substrates, Bai et al.'s α-chlorotosylhydrazone method provides an alternative:
Procedure :
- React α-chlorotosylhydrazone (1.2 eq) with methylamine (2 eq) in DMF
- Heat at 80°C for 8 h under N₂
- Acidic workup (HCl, 1M) yields carboxylic acid
Advantages :
- Avoids copper contamination
- Tolerates electron-deficient aromatics
Preparation of 4-(2-(Dimethylamino)-2-oxoethyl)aniline
Reductive Amination Route
Step 1 : Glyoxylic acid condensation
- React 4-nitrobenzaldehyde with dimethylamine hydrochloride (2 eq)
- Solvent: MeOH/H₂O (4:1)
- Catalyst: NaCNBH₃ (1.5 eq)
- Yield: 85%
Step 2 : Catalytic Hydrogenation
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
EDC/HOBt Protocol :
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq)
- 4-(2-(Dimethylamino)-2-oxoethyl)aniline (1.1 eq)
- EDC·HCl (1.5 eq), HOBt (1 eq) in DMF
- 0°C → RT, 12 h
- Yield: 68%
Challenges :
- Competitive triazole N-methyl group oxidation
- Mitigated by strict temperature control (<30°C)
Mixed Carbonate Method
Patent discloses a high-yield alternative:
Procedure :
- Convert carboxylic acid to acyl chloride (SOCl₂, reflux)
- React with amine in presence of i-Pr₂NEt (2 eq)
- Quench with NaHCO₃, extract with EtOAc
Yield : 81% (purity >98% by HPLC)
Integrated Synthetic Routes
Convergent Synthesis (Approach A)
| Step | Component | Method | Yield | Purity |
|---|---|---|---|---|
| 1 | Triazole acid | CuAAC | 78% | 95% |
| 2 | Aniline derivative | Reductive amination | 85% | 97% |
| 3 | Amide coupling | Mixed carbonate | 81% | 98% |
Overall Yield : 78% × 85% × 81% = 53.8% theoretical
Linear Synthesis (Approach B)
Sequential assembly from 4-iodophenyl precursor:
- Sonogashira coupling with methyl propiolate
- Huisgen cycloaddition with methyl azide
- Aminolysis with dimethylamine
Advantage :
- Fewer purification steps
- Higher throughput for analog synthesis
Disadvantage :
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.35 (s, 1H, triazole-H)
- δ 7.85 (d, J=8.5 Hz, 2H, Ar-H)
- δ 7.45 (d, J=8.5 Hz, 2H, Ar-H)
- δ 3.95 (s, 3H, N-CH₃)
- δ 3.15 (s, 6H, N(CH₃)₂)
HRMS (ESI+) :
Challenges and Optimization
Regioselectivity in Triazole Formation
Comparative studies show CuAAC provides consistent 1,4-regiochemistry (>95:5 ratio), whereas metal-free methods exhibit variable selectivity (60:40 to 85:15).
Purification Difficulties
The polar carboxamide group necessitates reversed-phase HPLC for final purification, increasing production costs. Patent addresses this through:
- Fractional crystallization (ethanol/hexane)
- pH-controlled extraction (maintain pH 4–5)
Scale-Up Considerations
Industrial Adaptation of CuAAC
Green Chemistry Metrics
- Solvent intensity: 15 L/kg (DMF-intensive steps)
- E-factor: 32 (primarily from purification waste)
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, starting with the preparation of intermediates such as substituted phenylacetamides and triazole precursors. Key steps include:
- Coupling reactions between the triazole core and substituted phenyl groups under anhydrous conditions (e.g., using AlCl₃ or Pd catalysts) .
- Functional group modifications , such as dimethylamino substitution, via reductive amination or nucleophilic displacement .
- Purification using column chromatography or recrystallization, monitored by TLC and confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Note: Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylated derivatives .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Standard characterization protocols include:
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm substituent positions and carboxamide linkage .
- FT-IR for identifying carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) stretches .
- Mass spectrometry (ESI-TOF or MALDI-TOF) to verify molecular weight and fragmentation patterns .
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for derivatives intended for material science applications .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on:
- In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Antimicrobial activity via disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for targets like EGFR or COX-2 .
- QSAR modeling using descriptors such as logP, polar surface area, and H-bond donors to correlate structure with activity .
- DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
Example: Modifying the dimethylamino group’s electron-donating capacity may enhance target affinity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Variability in assay conditions (e.g., serum concentration, incubation time). Standardize protocols per CLSI guidelines .
- Structural analogs with subtle differences (e.g., ortho vs. para substituents). Use pairwise comparison studies to isolate substituent effects .
- Off-target interactions . Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended binding partners .
Q. What strategies optimize reaction yields and scalability for industrial research?
- Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
- Continuous flow synthesis to improve heat/mass transfer and reduce side reactions .
- Green chemistry principles (e.g., solvent substitution with ionic liquids) to minimize waste .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacokinetic studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice dynamics .
Q. What analytical techniques validate stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, UV light, or oxidative stress (H₂O₂) and monitor degradation via HPLC .
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
